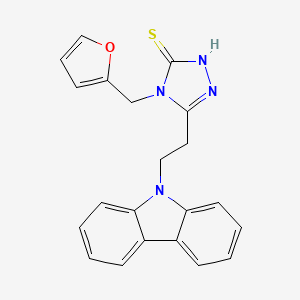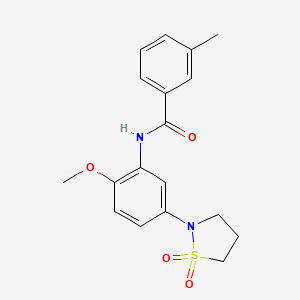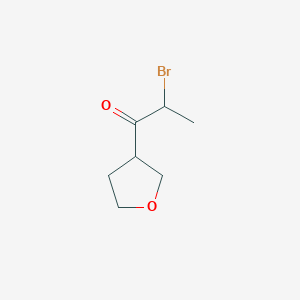
2-Bromo-1-(oxolan-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(oxolan-3-yl)propan-1-one, also known as bromovalerolactone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of lactones and is synthesized through a multi-step process. In
Applications De Recherche Scientifique
Ortho-Bromo(propa-1,2-dien-1-yl)arenes and Domino Reactions
Research by Masters et al. (2011) reveals that ortho-Bromo(propa-1,2-dien-1-yl)arenes display unique reactivity under palladium catalysis in the presence of secondary amines. This results in the formation of enamines through a series of complex reactions, including concerted palladium insertion and intramolecular carbopalladation. The substrates for these reactions can be derived from 2-bromoaryl bromides, demonstrating the utility of bromo compounds in complex organic syntheses (Masters, Wallesch, & Bräse, 2011).
Downstream Processing of Biologically Produced Diols
Xiu and Zeng (2008) discuss the separation of diols like 1,3-propanediol and 2,3-butanediol from fermentation broths. Although not directly related to 2-Bromo-1-(oxolan-3-yl)propan-1-one, this research underscores the significance of bromo compounds in the purification processes of biologically produced chemicals (Xiu & Zeng, 2008).
Synthesis of 1,2-Oxaphosphetane Complexes
Kyri et al. (2016) explored the synthesis of 1,2-oxaphosphetane complexes using reactions involving bromo-propane-1-ol. This study illustrates the role of bromo compounds in synthesizing novel organophosphorus compounds, highlighting their versatility in organic chemistry (Kyri, Schnakenburg, & Streubel, 2016).
Catalyst-Transfer Polycondensation
Miyakoshi, Yokoyama, and Yokozawa (2005) conducted a study on the chain-growth polymerization of bromo-substituted thiophenes using a nickel catalyst. Their research demonstrates the potential of bromo compounds in facilitating controlled polymerization processes, contributing to the development of well-defined polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Gold-Catalyzed [2+2] Cycloadditions
Faustino et al. (2012) explored the use of 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one in gold-catalyzed [2+2] cycloadditions with alkenes. This research highlights the role of bromo compounds in forming highly substituted cyclobutane derivatives, showcasing their application in creating complex molecular structures (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Propriétés
IUPAC Name |
2-bromo-1-(oxolan-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-5(8)7(9)6-2-3-10-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMZSUTWBEEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCOC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(oxolan-3-yl)propan-1-one | |
CAS RN |
1187468-34-3 |
Source


|
| Record name | 2-bromo-1-(oxolan-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
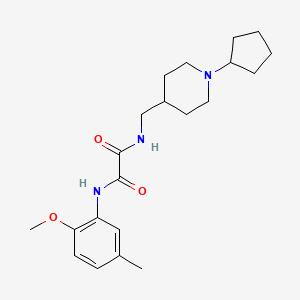
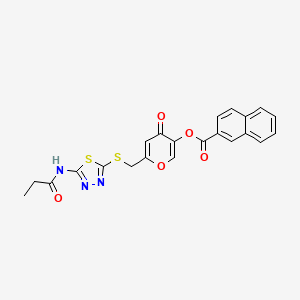
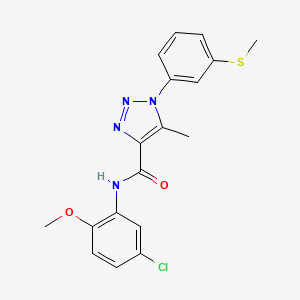

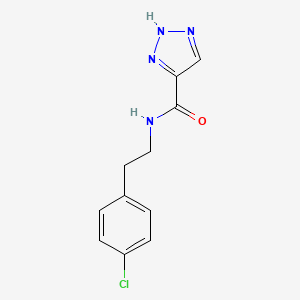

![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B2727726.png)
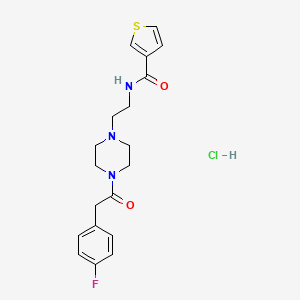
![3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727730.png)
